molecular formula C10H16O B167293 (-)-Camphor CAS No. 464-48-2

(-)-Camphor

Cat. No.: B167293
CAS No.: 464-48-2
M. Wt: 152.23 g/mol
InChI Key: DSSYKIVIOFKYAU-UHFFFAOYSA-N
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Description

(-)-Camphor is a bicyclic monoterpene ketone that is naturally found in the wood of the camphor laurel (Cinnamomum camphora), a large evergreen tree native to Asia. It is a white crystalline substance with a strong, aromatic odor. This compound has been used for centuries in traditional medicine, as well as in modern applications such as pharmaceuticals, cosmetics, and as a plasticizer for cellulose nitrate.

Preparation Methods

Synthetic Routes and Reaction Conditions: (-)-Camphor can be synthesized through several methods. One common synthetic route involves the oxidation of borneol, a related terpene alcohol, using oxidizing agents such as chromic acid or sodium hypochlorite. Another method involves the catalytic hydrogenation of camphene, followed by oxidation.

Industrial Production Methods: Industrially, this compound is often produced by the steam distillation of the wood of the camphor laurel tree. The crude camphor is then purified through sublimation. This method is preferred due to its efficiency and the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (-)-Camphor undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to camphoric acid using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound with sodium borohydride or lithium aluminum hydride yields borneol or isoborneol.

    Substitution: Halogenation of this compound can occur under specific conditions, leading to the formation of halogenated camphor derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromic acid, sodium hypochlorite.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Chlorine, bromine.

Major Products Formed:

    Camphoric Acid: Formed through oxidation.

    Borneol and Isoborneol: Formed through reduction.

    Halogenated Camphor Derivatives: Formed through halogenation.

Scientific Research Applications

(-)-Camphor has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in organic synthesis and as a standard in chiral chromatography.

    Biology: Studied for its antimicrobial and insecticidal properties.

    Medicine: Used in topical formulations for its analgesic and anti-inflammatory effects. It is also used in cough suppressants and decongestants.

    Industry: Employed as a plasticizer for cellulose nitrate and in the production of certain lacquers and varnishes.

Mechanism of Action

(-)-Camphor exerts its effects through several mechanisms:

    Molecular Targets: It interacts with transient receptor potential (TRP) channels, particularly TRPV1 and TRPA1, which are involved in the sensation of pain and temperature.

    Pathways Involved: Activation of these channels leads to a cooling sensation and analgesic effects. This compound also has antimicrobial properties, which are attributed to its ability to disrupt microbial cell membranes.

Comparison with Similar Compounds

    Borneol: A related terpene alcohol that can be oxidized to (-)-Camphor.

    Isoborneol: An isomer of borneol that can also be converted to this compound.

    Camphene: A precursor in the synthesis of this compound.

Uniqueness of this compound: this compound is unique due to its strong aromatic odor, its ability to undergo a wide range of chemical reactions, and its diverse applications in various fields. Unlike borneol and isoborneol, this compound is a ketone, which gives it distinct chemical properties and reactivity.

Properties

IUPAC Name

1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
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InChI

InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3
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InChI Key

DSSYKIVIOFKYAU-UHFFFAOYSA-N
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Canonical SMILES

CC1(C2CCC1(C(=O)C2)C)C
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Molecular Formula

C10H16O
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DSSTOX Substance ID

DTXSID5030955
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Molecular Weight

152.23 g/mol
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Physical Description

Camphor appears as a colorless or white colored crystalline powder with a strong mothball-like odor. About the same density as water. Emits flammable vapors above 150 °F. Used to make moth proofings, pharmaceuticals, and flavorings., Colorless or white crystals with a penetrating, aromatic odor; [NIOSH], COLOURLESS OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., White to pale yellow crystalline solid, Camphoraceous aroma, Colorless or white crystals with a penetrating, aromatic odor.
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Boiling Point

399 °F at 760 mmHg (NIOSH, 2023), 209 °C, Sublimes at boiling point, 204 °C, 399 °F
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Flash Point

150 °F (NIOSH, 2023), 66 °C, 150 °F; 66 °C (Closed Cup), 66 °C c.c., 150 °F
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Solubility

Insoluble (NIOSH, 2023), In water, 1.6X10+3 mg/L at 25 °C, At 25 °C one gram dissolves in about 800 mL water, in 1 mL alcohol, 1 mL ether, 0.5 mL chloroform. Freely soluble in carbon disulfide, petroleum benzin, fixed and volatile oils. Also soluble in concentrated mineral acids, in phenol, in liquid ammonia and in liquid sulfoxide, Solubility in water, g/100ml at 25 °C: 0.12, Slightly soluble, Soluble (in ethanol)
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Density

0.99 (NIOSH, 2023) - Less dense than water; will float, 0.992 at 25 °C/4 °C, 0.99 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1, 0.99
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Vapor Density

5.24 (Air = 1), Relative vapor density (air = 1): 5.24
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Vapor Pressure

0.2 mmHg (NIOSH, 2023), 0.65 [mmHg], Vapor pressure = 27 Pa at 20 °C (= 0.20 mm Hg), 0.65 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 27, 0.2 mmHg
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Mechanism of Action

Camphor is a naturally occurring compound that is used as a major active ingredient of balms and liniments supplied as topical analgesics. ... Capsaicin and menthol, two other topically applied agents widely used for similar purposes, are known to excite and desensitize sensory nerves by acting on two members of transient receptor potential (TRP) channel superfamily: heat-sensitive TRP vanilloid subtype 1 (TRPV1) and cold-sensitive TRP channel M8, respectively. Camphor has recently been shown to activate TRPV3, and here /investigators/ show that camphor also activates heterologously expressed TRPV1, requiring higher concentrations than capsaicin. Activation was enhanced by phospholipase C-coupled receptor stimulation mimicking inflamed conditions. Similar camphor-activated TRPV1-like currents were observed in isolated rat DRG neurons and were strongly potentiated after activation of protein kinase C with phorbol-12-myristate-13-acetate. Camphor activation of rat TRPV1 was mediated by distinct channel regions from capsaicin, as indicated by camphor activation in the presence of the competitive inhibitor capsazepine and in a capsaicin-insensitive point mutant. Camphor did not activate the capsaicin-insensitive chicken TRPV1. TRPV1 desensitization is believed to contribute to the analgesic actions of capsaicin. /The authors/ found that, although camphor activates TRPV1 less effectively, camphor application desensitized TRPV1 more rapidly and completely than capsaicin. Conversely, TRPV3 current sensitized after repeated camphor applications, which is inconsistent with the analgesic role of camphor. /Investigators/ also found that camphor inhibited several other related TRP channels, including ankyrin-repeat TRP 1 (TRPA1). The camphor-induced desensitization of TRPV1 and block of TRPA1 may underlie the analgesic effects of camphor.
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Color/Form

Colorless or white crystals, granules, or crystalline masses; or as colorless to white, translucent, tough masses, Colorless or white crystals or crystalline masses

CAS No.

76-22-2, 21368-68-3
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Melting Point

345 °F (NIOSH, 2023), 174-179 °C, 180 °C, 345 °F
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Synthesis routes and methods I

Procedure details

Linoleic acid (5 parts) and isopropyl myristate (2 parts) are added to cetyl alcohol (70 parts) molten at 50° C. A solution obtained by successively dissolving menthol (0.25 part), eucalyptol (0.5 part) and camphor (0.25 part) in cineol (3 parts), at a temperature of the order of 20° C., is added to the resulting solution. This gives a phase φ1.
Quantity
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Reaction Step One
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Reaction Step Two

Synthesis routes and methods II

Procedure details

50 g (0.328 mol) of d-camphor are dissolved in 400 cm3 of 1,2-dimethoxyethane. 17.5 g of sodium hydride (0.73 mol) are added and the mixture is brought to reflux for one hour. 70 g (0.3 mol) of 3,5-di-tert-butyl-4-hydroxybenzaldehyde are added and the mixture is heated under reflux for 10 hours. After being cooled, the reaction medium is gradually diluted with 100 cm3 of ethanol and then with 100 cm3 of water. The mixture is acidified by adding 10% strength hydrochloric acid. The precipitate formed is filtered off, washed with water and dried. After recrystallization in isopropyl ether and then in ethanol, 54.5 g (49% yield) of expected product are obtained, possessing the following characteristics:
Name
d-camphor
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step Two
Quantity
70 g
Type
reactant
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Quantity
0 (± 1) mol
Type
reactant
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Quantity
100 mL
Type
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0 (± 1) mol
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solvent
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Name
Quantity
100 mL
Type
solvent
Reaction Step Seven
Yield
49%

Synthesis routes and methods III

Procedure details

To a vigorously stirred solution of 600 g (3.89 mol) of (−)-borneol in 1.5 L of glacial acetic acid at 0° C. was added 7.5 L of household bleach (Chlorox™) over a period of 1 h. After 30 min the solid (800 g) was collected by filtration and dissolved in 2 L of hexane. The solution was washed with saturated aqueous NaHCO3 and brine, dried over Na2SO4 and concentrated to give 570 g (96%) of camphor.
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Quantity
1.5 L
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solvent
Reaction Step One
Yield
96%

Synthesis routes and methods IV

Procedure details

To a suspension of 45.5 g (1.05 mole) sodium amide (content: 90% by weight/weight) and 500 ml of anhydrous dioxane a mixture of 220 g of the colourless oil obtained by the hydrolysis containing (1R,2S,4R)-(−)-2-[phenyl]-1,7,7-tri-[methyl]-bicyclo[2.2.1]heptane-2-ol, and 100 ml of anhydrous dioxane is added at the boiling point within half an hour. The mixture is heated to boiling for 2 hours, whereupon 113.0 g (1.05 mole) of (2-{chloro}-ethyl)-dimethylamine are added and the reaction mixture is heated to boiling for a further period of 4 hours.
Quantity
45.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
colourless oil
Quantity
220 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
113 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Camphor
Reactant of Route 2
(-)-Camphor
Reactant of Route 3
(-)-Camphor
Reactant of Route 4
Reactant of Route 4
(-)-Camphor
Reactant of Route 5
(-)-Camphor
Reactant of Route 6
(-)-Camphor
Customer
Q & A

Q1: What is the molecular formula and weight of l-camphor?

A1: l-Camphor has a molecular formula of C10H16O and a molecular weight of 152.23 g/mol.

Q2: Are there any spectroscopic data available for l-camphor?

A2: Yes, researchers have used various spectroscopic techniques to characterize l-camphor. For example, one study employed Gas Chromatography coupled with Mass Spectrometry (GC-MS) to identify l-camphor as a major component (15.7%) in the essential oil extracted from Chrysanthemum coronarium flowerheads. []

Q3: Has l-camphor been used in conjunction with other materials?

A3: Yes, l-camphor has been explored as a component in various materials. Studies show that graphitic-carbon nanoparticles (CNP) synthesized from camphor soot can be incorporated into polyurethane to form hybrid composite materials (CNP–PU). Even a small addition (0.1, 0.5 wt%) of these camphor-derived CNPs significantly enhances the thermo-mechanical properties of the polyurethane films. []

Q4: Are there any known catalytic applications of l-camphor derivatives?

A4: Research indicates that bridged bicyclic sulfide derivatives of l-camphor can act as catalysts in asymmetric epoxidation reactions. Notably, the stereochemistry of the camphor-derived carbocyclic moiety significantly influences the catalyst's enantioselectivity. This highlights the potential of specific l-camphor derivatives in asymmetric synthesis. []

Q5: How do structural modifications of l-camphor affect its biological activity?

A5: Studies have shown that even minor structural changes to l-camphor can significantly impact its biological properties. For instance, researchers evaluating the acaricidal activity of l-camphor and its structural analogues against house dust mites discovered that while l-camphor exhibited potent activity, camphor-10-sulfonic acid and camphoric acid showed no acaricidal effects. This emphasizes the importance of specific structural features for l-camphor's biological activity. []

Q6: How does the structure of l-camphor relate to its odor compared to other related compounds?

A6: Research indicates that l-camphor's structure significantly contributes to its distinct odor profile. Comparing l-camphor's odor (camphor, sweet, wood, plum) to its structural analogues, like isophorone and megastigmatrienone, researchers observed a clear relationship between structure and olfactory properties. Modifications such as elongating the alkyl group in l-camphor led to a shift towards herbaceous and then leathery notes. This demonstrates the sensitivity of odor perception to even minor structural alterations in l-camphor and its analogues. []

Q7: Are there any strategies to improve the stability or delivery of l-camphor?

A7: Researchers have explored incorporating l-camphor into different formulations to enhance its stability and delivery. For example, encapsulating rosemary oil, which contains l-camphor as a major component, into a suitable matrix has been shown to improve its antilisterial activity in food products like pork liver sausage. This demonstrates the potential of formulation strategies to optimize l-camphor's stability and efficacy in specific applications. []

Q8: Are there any toxicological concerns associated with l-camphor?

A8: While l-camphor is generally considered safe for specific applications, research has highlighted potential toxicological considerations. For example, in an acute toxicity study on mice, high doses of oriental plane hydrosol, which contains l-camphor as a component, led to a significant increase in ALT, LDH, and BUN levels. Additionally, mild inflammation was observed in liver and kidney tissues. These findings underscore the importance of careful dosage considerations and potential toxicity with high or prolonged exposure to l-camphor-containing products. []

Q9: What is known about l-camphor's interaction with biological systems and its environmental fate?

A9: Researchers have investigated l-camphor's interaction with biological systems. For example, a study explored the functionalization of the cytochrome P450cam monooxygenase system, which utilizes camphor as a substrate, within the cell-like aqueous compartments of water-in-oil emulsions. The study demonstrated the successful integration of this multicomponent enzymatic system, highlighting l-camphor's role as a substrate in specific biological processes. []

Q10: What tools and resources are available for l-camphor research?

A10: Researchers studying l-camphor utilize a diverse toolkit. For instance, techniques like laser diffraction are employed to determine the particle size distribution of l-camphor-based substances, providing valuable information for drug development and formulation optimization. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.